N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the ethylsulfanyl group. The indole and triazole rings are then synthesized and coupled with the thiadiazole derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Functional groups on the thiadiazole, indole, or triazole rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The unique combination of the ethylsulfanyl group and the specific arrangement of the thiadiazole, indole, and triazole rings in N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and application in various fields.
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates the thiadiazole and triazole scaffolds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiadiazole ring, which is recognized for its broad spectrum of biological activities.
- A triazole moiety that enhances its pharmacological properties.
- An ethylsulfanyl group that may contribute to its unique reactivity and biological effects.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Compound | Target Organisms | Inhibition Zone (mm) |
---|---|---|
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{...} | Staphylococcus aureus | 15 |
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{...} | Escherichia coli | 12 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Some studies report that these compounds can halt the cell cycle at specific phases, leading to reduced proliferation of cancer cells .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Sarafroz et al. (2019) | HeLa | 25 | Apoptosis induction |
Gowda et al. (2020) | MCF7 | 30 | Cell cycle arrest |
Anti-inflammatory and Antioxidant Activities
Thiadiazole derivatives have been noted for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, they exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with specific cellular receptors to modulate signaling pathways related to inflammation or apoptosis.
- DNA Interaction : Some thiadiazole compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Gowda et al. (2020) demonstrated significant antimicrobial activity against various pathogens using a series of thiadiazole derivatives.
- Sarafroz et al. (2019) reported promising anticancer activity in a series of synthesized thiadiazoles with modifications on the aromatic rings.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS3/c1-3-26-17-23-21-15(28-17)19-13(25)9-27-16-22-20-14(24(16)2)11-8-18-12-7-5-4-6-10(11)12/h4-8,18H,3,9H2,1-2H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKRPMNLJNRITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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